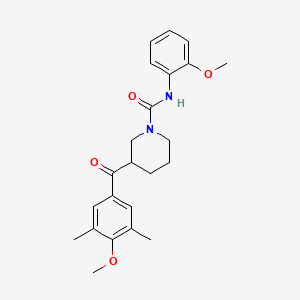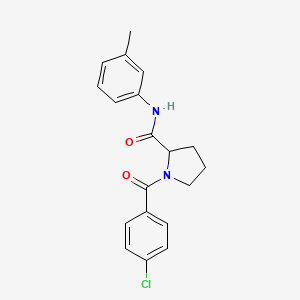![molecular formula C21H25N5O2 B6072241 N-[6,6-dimethyl-1-(2-methylphenyl)-5,7-dihydro-4H-indazol-4-yl]-2-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B6072241.png)
N-[6,6-dimethyl-1-(2-methylphenyl)-5,7-dihydro-4H-indazol-4-yl]-2-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[6,6-dimethyl-1-(2-methylphenyl)-5,7-dihydro-4H-indazol-4-yl]-2-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide is a complex organic compound that features a unique structure combining an indazole core with an oxadiazole ring
準備方法
The synthesis of N-[6,6-dimethyl-1-(2-methylphenyl)-5,7-dihydro-4H-indazol-4-yl]-2-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indazole core, followed by the introduction of the oxadiazole ring. Common synthetic routes include:
Cyclization Reactions: Formation of the indazole core through cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the oxadiazole ring via nucleophilic substitution reactions.
Coupling Reactions: Final coupling of the indazole and oxadiazole moieties under controlled conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as microwave-assisted synthesis and flow chemistry.
化学反応の分析
N-[6,6-dimethyl-1-(2-methylphenyl)-5,7-dihydro-4H-indazol-4-yl]-2-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups, altering the compound’s properties.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
N-[6,6-dimethyl-1-(2-methylphenyl)-5,7-dihydro-4H-indazol-4-yl]-2-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[6,6-dimethyl-1-(2-methylphenyl)-5,7-dihydro-4H-indazol-4-yl]-2-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
N-[6,6-dimethyl-1-(2-methylphenyl)-5,7-dihydro-4H-indazol-4-yl]-2-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide can be compared with other similar compounds, such as:
Indole Derivatives: Compounds containing the indole nucleus, known for their diverse biological activities.
Oxadiazole Derivatives: Compounds with the oxadiazole ring, often studied for their antimicrobial and anticancer properties.
The uniqueness of this compound lies in its combined structure, which may confer distinct biological and chemical properties not observed in its individual components.
特性
IUPAC Name |
N-[6,6-dimethyl-1-(2-methylphenyl)-5,7-dihydro-4H-indazol-4-yl]-2-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-13-7-5-6-8-18(13)26-19-11-21(3,4)10-17(15(19)12-22-26)23-20(27)9-16-14(2)24-28-25-16/h5-8,12,17H,9-11H2,1-4H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIQIGFAFCKZQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(CC(C3)(C)C)NC(=O)CC4=NON=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B6072159.png)
![1-[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B6072166.png)
![1-(3-chlorophenyl)-4-[1-(3,4-difluorobenzoyl)-3-piperidinyl]piperazine](/img/structure/B6072176.png)

![2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1-PROPANONE](/img/structure/B6072190.png)
![6-[2-(4-ethylpiperazino)-4-methyl-5-pyrimidinyl]-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-4(3H)-pyrimidinone](/img/structure/B6072196.png)
![2-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[(1E)-(dimethylamino)methylene]benzenesulfonamide](/img/structure/B6072218.png)
![2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-3-(3-methylphenyl)-4(3H)-quinazolinone](/img/structure/B6072225.png)

![2-[4-[(5-methyl-2-thienyl)methyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6072230.png)
![2-[4-[[4-(2-Methylpropyl)phenyl]methyl]-1-propan-2-ylpiperazin-2-yl]ethanol](/img/structure/B6072232.png)
![3-(4-chlorophenyl)-2-methyl-7-propylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6072234.png)
![1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-[(3-fluorophenoxy)methyl]piperidine](/img/structure/B6072242.png)
![methyl 2-[(3,4-dichlorobenzoyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B6072255.png)
